molecular formula C8H7Cl2NO2 B157635 2-(2,4-Dichlorophenoxy)acetamide CAS No. 1982-42-9

2-(2,4-Dichlorophenoxy)acetamide

Cat. No. B157635
CAS RN: 1982-42-9
M. Wt: 220.05 g/mol
InChI Key: VGVRFARTWVJNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Dichlorophenoxy)acetamide” is a chemical compound with the molecular formula C8H7Cl2NO2 . It’s also known by its IUPAC name “2-(2,4-Dichlorophenoxy)acetamide” and has a molecular weight of 220.053 Da .


Synthesis Analysis

The synthesis of “2-(2,4-Dichlorophenoxy)acetamide” involves the reaction of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dichlorophenoxy)acetamide” can be analyzed using 1H and 13C NMR spectroscopy data . The structure of the obtained compounds was reliably proven through these spectroscopy data .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,4-Dichlorophenoxy)acetamide” are based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Dichlorophenoxy)acetamide” can be analyzed using its molecular formula, average mass, and monoisotopic mass . It has an average mass of 220.053 Da and a monoisotopic mass of 218.985382 Da .

Safety And Hazards

When handling “2-(2,4-Dichlorophenoxy)acetamide”, personal protective equipment/face protection should be worn. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

“2-(2,4-Dichlorophenoxy)acetamide” and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . Future research could focus on the synthesis of new derivatives of “2-(2,4-Dichlorophenoxy)acetamide” and their potential as anti-inflammatory agents .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVRFARTWVJNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173541
Record name Acetamide, 2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)acetamide

CAS RN

1982-42-9
Record name 2-(2,4-Dichlorophenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1982-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenoxy)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dichlorophenoxyacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV37THH6SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dichlorophenoxy)acetamide
Reactant of Route 4
2-(2,4-Dichlorophenoxy)acetamide
Reactant of Route 5
2-(2,4-Dichlorophenoxy)acetamide
Reactant of Route 6
2-(2,4-Dichlorophenoxy)acetamide

Citations

For This Compound
34
Citations
MJ Chen, YW Fu, WL Dong, ZB Li… - … Section E: Structure …, 2008 - scripts.iucr.org
organic compounds Page 1 N-Benzyl-2-(2,4-dichlorophenoxy)acetamide Ming-Jun Chen,a Yang-Wu Fu,a Wen-Liang Dong,b Zhu-Bo Lic* and Hua Zuoc aCollege of Chemical and …
Number of citations: 9 scripts.iucr.org
E Olszewska, S Pikus, B Tarasiuk - Powder Diffraction, 2008 - cambridge.org
Four new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, N-[4-…
Number of citations: 3 www.cambridge.org
S Gou, Y He, L Zhou, P Zhao, Q Zhang, S Li… - New Journal of …, 2015 - pubs.rsc.org
We report here a novel anti-biodegradable hydrophobic acrylamide copolymer that was prepared from acrylamide, acrylic acid, sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate and N…
Number of citations: 13 pubs.rsc.org
R Nazarian, HR Darabi, K Aghapoor… - Chemical …, 2020 - pubs.rsc.org
Nanoparticles N,N′-(pyridine-2,6-diyl)bis(2-(2,4-dichlorophenoxy)acetamide) (1) exhibited an “on–off” emission response toward cyanide (CN−) ions in 100% aqueous solutions …
Number of citations: 19 pubs.rsc.org
AA El-Sayed, ES Nossier, AA Almehizia… - Journal of Molecular …, 2022 - Elsevier
A novel series of 2,4-dichlorophenoxymethyl-based derivatives 4-18 bearing various nitrogenous heterocyclic systems have been designed and synthesized through molecular …
Number of citations: 15 www.sciencedirect.com
H Bhojwani, S Patil, U Joshi, V Bhor, P Bedi - Medicinal Chemistry …, 2023 - Springer
c-Met is involved in cellular processes that lead to the development and progression of cancer. A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated …
Number of citations: 1 link.springer.com
G Cravotto, S Di Carlo, B Ondruschka, V Tumiatti… - Chemosphere, 2007 - Elsevier
The effect on halogenated aromatics of solid, non-toxic oxidants such as sodium percarbonate and the urea/hydrogen peroxide complex (Fenton-like reagents) was investigated. A …
Number of citations: 72 www.sciencedirect.com
GP Liao, X Zhou, W Xiao, Y Xie… - Journal of Heterocyclic …, 2017 - Wiley Online Library
A series of 2‐substituted phenoxy‐N‐(4‐substituted phenyl‐5‐(1H‐1,2,4‐triazol‐1‐yl)thiazole‐2‐yl)acetamide derivatives 8a, 8b, 8c, 8d, 8e, 8f, 8g, 8h, 8i, 8j, 8k, 8l, 8m, 8n, 8o, 8p, 8q, 8r…
Number of citations: 3 onlinelibrary.wiley.com
G Ding, J Tang, W Zhang, Y Li, J Niu, W Wang, H Huo… - Crop protection, 2020 - Elsevier
Auxinic herbicides are widely used to control broadleaf weeds in cereal crop fields due to their excellent herbicidal activities. However, volatile drifting caused by their high vapor …
Number of citations: 4 www.sciencedirect.com
SP Kumar, J Sahoo - Orient. J. Chem, 2014 - pdfs.semanticscholar.org
A series of N-[3-{(1H-benzo [d] imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4-yl]-2-substituted phenoxy acetamide 6 (ag) were synthesized by the mixture of the compound of …
Number of citations: 8 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.